synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of the . The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This document details a robust synthetic strategy, focusing on the chemoselective amide bond formation between 2,4,5-trifluorobenzoyl chloride and 2-amino-2-methyl-1-propanol. We will explore the mechanistic rationale behind the chosen methodology, provide detailed experimental protocols, and discuss purification and characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Rationale
Fluorinated benzamides are a privileged class of compounds in pharmaceutical research, appearing in molecules targeting a wide array of biological pathways.[4] The trifluorinated phenyl ring in the target molecule, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, is a key pharmacophore. The fluorine atoms can modulate the acidity of the amide N-H, influence molecular conformation, and block sites of metabolic oxidation.[2][3] The N-substituted side chain, containing a sterically hindered tertiary alcohol, provides a versatile anchor for further molecular elaboration and can influence solubility and hydrogen bonding interactions.
The synthesis of this target molecule presents a classic challenge in organic chemistry: the chemoselective acylation of an amino alcohol.[5] Both the primary amine and the primary hydroxyl group of 2-amino-2-methyl-1-propanol are nucleophilic.[6] The primary objective is to facilitate N-acylation while preventing the competing O-acylation reaction. This guide will focus on a modified Schotten-Baumann reaction condition, which leverages the higher nucleophilicity of the amine in a biphasic system to achieve high selectivity for the desired amide product.[7]
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of the target molecule logically disconnects the central amide bond, identifying the two primary precursors: an activated form of 2,4,5-trifluorobenzoic acid and 2-amino-2-methyl-1-propanol. This approach forms the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of the target benzamide.
The forward synthesis, therefore, involves two key stages:
-
Activation of the Carboxylic Acid: Conversion of 2,4,5-trifluorobenzoic acid to the more reactive 2,4,5-trifluorobenzoyl chloride.
-
Amide Coupling: The reaction of the acyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions to form the final product.
Preparation of Key Intermediates
Synthesis of 2,4,5-Trifluorobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation.[8] Using oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method.[9]
Protocol:
-
To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (argon or nitrogen), add a catalytic amount of DMF (e.g., two drops).[9]
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the solution at room temperature over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.[9]
-
Stir the reaction mixture for an additional 1-2 hours at room temperature after gas evolution ceases.[9]
-
Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is often of sufficient purity for the next step, or it can be purified by vacuum distillation.[9]
Causality: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly electrophilic acyl chloride. This intermediate is much more reactive towards nucleophiles than the parent carboxylic acid.
2-Amino-2-methyl-1-propanol
This reagent is commercially available from various suppliers.[6] Its synthesis can be achieved through several routes, including the reduction of 2-nitro-2-methyl-1-propanol or via the Ritter reaction.[10][11][12] For the purposes of this guide, we will proceed assuming the use of a commercially sourced, high-purity starting material.
Core Synthesis: N-Acylation via Schotten-Baumann Conditions
The core of the synthesis is the amide bond formation. To achieve chemoselectivity, we employ Schotten-Baumann conditions, which involve reacting the acyl chloride with the amine in a two-phase system with an aqueous base.[7] The amine, being more nucleophilic than the alcohol and more soluble in the organic phase, reacts preferentially with the acyl chloride at the organic-aqueous interface. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion.[7]
Caption: Experimental workflow for the synthesis of the target amide.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
|---|---|---|---|
| 2-Amino-2-methyl-1-propanol | 89.14 | 0.89 g (1.0 eq) | Reagent grade, ≥98% |
| 2,4,5-Trifluorobenzoyl chloride | 194.55 | 2.04 g (1.05 eq) | Corrosive, handle in fume hood |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g (1.1 eq) | Dissolved in 20 mL water |
| Dichloromethane (DCM) | 84.93 | 40 mL | Anhydrous grade |
| Hydrochloric Acid (1 M) | - | ~20 mL | For work-up |
| Saturated NaHCO₃ solution | - | ~20 mL | For work-up |
| Brine | - | ~20 mL | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in 20 mL of dichloromethane. Add the 2 M aqueous solution of NaOH (1.1 eq).[7]
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Dissolve 2,4,5-trifluorobenzoyl chloride (1.05 eq) in 20 mL of dichloromethane. Add this solution dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine (to reduce the amount of dissolved water).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[14] If recrystallization is insufficient, purification via column chromatography on silica gel is a reliable alternative.[15]
Characterization
The identity and purity of the final product, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, must be confirmed through spectroscopic methods.[16]
Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons: Two complex multiplets in the aromatic region (~7.0-8.0 ppm).- Amide N-H: A broad singlet, typically downfield (~6.5-8.5 ppm).- Hydroxyl O-H: A broad singlet, position is concentration-dependent.- Methylene CH₂: A signal corresponding to the -CH₂OH group.- Methyl (CH₃)₂: A singlet integrating to 6H for the two equivalent methyl groups. |
| ¹³C NMR | - Carbonyl C=O: Signal around 165-170 ppm.- Aromatic Carbons: Multiple signals in the 110-160 ppm range, showing C-F coupling.- Quaternary C-N: Signal for the carbon bearing the two methyl groups.- Methylene C-OH: Signal for the -CH₂OH carbon.- Methyl Carbons: Signal for the equivalent methyl groups. |
| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. |
| IR (ATR) | - O-H Stretch: Broad peak around 3300-3500 cm⁻¹.- N-H Stretch: Moderate peak around 3300 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640-1660 cm⁻¹.- N-H Bend (Amide II): Peak around 1530-1550 cm⁻¹.- C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| HRMS (ESI+) | Calculated m/z for C₁₁H₁₃F₃NO₂ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated value. |
Safety and Handling
-
2,4,5-Trifluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas.[17][18] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sodium Hydroxide: A strong base that can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.[18]
Conclusion
This guide outlines a reliable and scalable synthesis for 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. The presented methodology, based on established principles of amide bond formation, prioritizes chemoselectivity through the use of Schotten-Baumann conditions. By carefully controlling the reaction parameters and employing robust purification techniques, researchers can obtain this valuable fluorinated building block in high purity, ready for application in drug discovery and medicinal chemistry programs.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- PrepChem.com. (n.d.). Synthesis of 2,4,5-Trifluorobenzoyl chloride.
- LibreTexts Chemistry. (2022). Chemistry of Amides.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- BenchChem. (2025). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,5-Trifluorobenzyl Chloride Safety Data.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
- Badiola, K. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health.
- Chem-Impex International Inc. (n.d.). 2,4,5-Trifluorobenzoyl chloride.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,4,6-Trifluorobenzoyl chloride Safety Data Sheet.
- Apollo Scientific Ltd. (2022). 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.
- BenchChem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,4,5-TRIFLUOROBENZYL CHLORIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look.
- Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6.
- Ward, J. S., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.
- Frank, T. S. (2020). What is the best technique for amide purification? ResearchGate.
- BenchChem. (2025). Spectroscopic Profile of N-(1-hydroxypropan-2-yl)benzamide: A Technical Guide.
- Salter, R., & Doyle, K. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5861-5895.
- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4065.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide.
- BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.
- Rahman, A. U., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 160.
- Nikpassand, M., & Zare, M. (2013). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 125(5), 1039-1044.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
